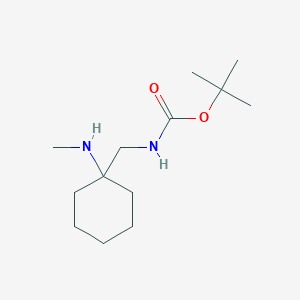
3,5-Dimethyl-N-((2-(Pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isoxazol-4-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H19N5O3S and its molecular weight is 337.4. The purity is usually 95%.
BenchChem offers high-quality 3,5-dimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isoxazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isoxazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Forscher haben das antivirale Potenzial von Indolderivaten untersucht, zu denen auch diese Verbindung gehört. Insbesondere zeigten 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylatester eine hemmende Aktivität gegen das Influenzavirus A . Darüber hinaus zeigten 4-Alkyl-1-(5-Fluor-3-phenyl-1H-Indol-2-carbonyl)thiosemikarbazid-Derivate starke antivirale Wirkungen gegen das Coxsackie-B4-Virus .
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzolderivate wurden synthetisiert und auf ihre Anti-HIV-Aktivität untersucht. Diese Verbindungen zeigten vielversprechende Ergebnisse gegen beide HIV-1 (IIIB) und HIV-2 (ROD) Stämme in akut infizierten Zellen .
Antivirale Aktivität
Anti-HIV-Aktivität
Zusammenfassend lässt sich sagen, dass „3,5-Dimethyl-N-((2-(Pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isoxazol-4-sulfonamid“ ein erhebliches Potenzial in verschiedenen Bereichen bietet. Forscher sollten seine Eigenschaften und Mechanismen weiter erforschen, um seine therapeutischen Möglichkeiten freizuschalten . Wenn Sie weitere Fragen haben oder zusätzliche Informationen benötigen, zögern Sie bitte nicht, uns zu fragen! 😊
Wirkmechanismus
Target of Action
The compound, 3,5-dimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isoxazole-4-sulfonamide, is a complex molecule with potential biological activityIt’s known that pyrrolidine derivatives often show significant pharmacological activity . They can act as antagonists of various receptors and inhibit a wide range of enzymes .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This allows the compound to interact efficiently with its targets, leading to potential changes in the target’s function .
Biochemical Pathways
It’s known that pyrrolidine derivatives can affect a broad range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The presence of the pyrrolidine ring in the compound may influence its pharmacokinetic properties .
Result of Action
Pyrrolidine derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemische Analyse
Biochemical Properties
The compound 3,5-dimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isoxazole-4-sulfonamide plays a crucial role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
The effects of 3,5-dimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isoxazole-4-sulfonamide on various types of cells and cellular processes are diverse. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . In myelofibrosis, a condition characterized by the overactivation of JAK2, this compound is thought to exert a modulatory effect .
Molecular Mechanism
The molecular mechanism of action of 3,5-dimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isoxazole-4-sulfonamide is complex. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound is thought to block the activity of JAK2, thereby influencing the production and growth of blood cells .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 3,5-dimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isoxazole-4-sulfonamide vary with different dosages in animal models
Metabolic Pathways
It is known to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-10-13(11(2)22-18-10)23(20,21)16-9-12-5-6-15-14(17-12)19-7-3-4-8-19/h5-6,16H,3-4,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTNZENGLYNFFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC(=NC=C2)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-Bromophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2386259.png)




![1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine](/img/structure/B2386266.png)

![1-(2H-1,3-benzodioxol-5-yl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2386268.png)
![ethyl 2-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate](/img/structure/B2386270.png)

![Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate](/img/structure/B2386276.png)
![N-[(2-methoxyphenyl)methyl]-2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2386277.png)

![(2,5-Dioxopyrrolidin-1-yl) 8-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;chloride](/img/structure/B2386281.png)
